molecular formula C24H16N2 B2675720 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 1316311-27-9

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B2675720
CAS No.: 1316311-27-9
M. Wt: 332.406
InChI Key: GPGGOIGDVKWSLJ-UHFFFAOYSA-N
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Description

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole (C₂₄H₁₆N₂, MW 332.4 g/mol) is a nitrogen-containing heterocyclic compound with a fused indolo-carbazole backbone substituted at the 5-position with a phenyl group . Its rigid planar structure and extended π-conjugation make it a promising candidate for organic electronics, particularly in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . The compound is synthesized via palladium-catalyzed cross-coupling reactions or HBr-catalyzed condensation of indole derivatives with aromatic aldehydes, followed by alkylation and aromatization steps . Key properties include high thermal stability (decomposition temperature >300°C) and tunable optoelectronic behavior, which are critical for device applications .

Properties

IUPAC Name

5-phenyl-11H-indolo[3,2-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-22-19(15-24(20)26)17-10-4-6-12-21(17)25-22/h1-15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGGOIGDVKWSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Scientific Research Applications

Organic Electronics

Semiconducting Properties
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole exhibits notable semiconducting properties that make it suitable for use in organic electronic devices. Its structure allows it to function effectively as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study: OLEDs
In a study focused on the synthesis of non-conjugated polymers with blue light emission, compounds derived from this compound were successfully integrated into OLEDs. These devices demonstrated high efficiency and stability, indicating the compound's potential for developing advanced display technologies .

Materials Science

Polymer Synthesis
The compound has been utilized in synthesizing novel indolo[3,2-b]carbazole-based copolyarylenes through Suzuki polycondensation reactions. These polymers exhibited high thermal stability with decomposition temperatures ranging from 328 °C to 378 °C, making them suitable for high-performance applications .

PolymerDecomposition Temperature (°C)
P1328
P2350
P3378

Electrochemical Properties
The electrochemical behavior of polymers derived from this compound has been characterized, showing promising results for applications in energy storage and conversion technologies .

Biological Applications

Biological Activity
Research indicates that derivatives of indolo[3,2-b]carbazole possess significant biological activities. They have been studied for their potential as inhibitors of protein kinase C (PKC), which is crucial for various cellular processes and has implications in cancer therapy .

Case Study: Therapeutic Agents
A pivotal study highlighted the synthesis of biologically active indolocarbazole derivatives that showed high potency as PKC inhibitors. The findings suggest that these compounds can serve as leads for developing more selective drugs with therapeutic applications .

Optoelectronics

Blue Light Emission
The compound has been explored for its role in optoelectronic applications, particularly in synthesizing materials that emit blue light. This characteristic is vital for creating efficient lighting solutions and display technologies .

Mechanism of Action

The mechanism of action of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to form charge-transfer complexes and its electron-donating properties. These interactions can influence cellular processes such as DNA synthesis, oxidative stress response, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 5-phenyl-5,11-dihydroindolo[3,2-b]carbazole allows for extensive derivatization. Below is a comparative analysis with its analogs based on substituents, photophysical properties, and applications.

Substituent Effects on Photophysical Properties

Compound Name Substituents Molecular Weight (g/mol) Emission Peak (nm) FWHM (nm) PLQY (%) Reference
This compound (Parent) 5-phenyl 332.4 N/A N/A N/A
1BOICz 5-(CF₃-BO), 11-phenyl ~710 480 65 95
2BOICz 5,11-bis(CF₃-BO) ~950 465 60 90
BN-ICz-1 BNCz fused with ICz ~600 521 20 >90
TRZ-pIC 5-(triazine-phenyl) ~530 470 75 85
tPh[BN] B-N bonds, benzene substituents ~550 450 20 95
  • Key Observations: Boron-Containing Derivatives (1BOICz, 2BOICz): Substitution with trifluoromethyl-bridged boron (CF₃-BO) enhances molecular rigidity and charge-transfer efficiency, reducing singlet-triplet energy gaps (ΔEₛₜ) for improved TADF performance . B-N Covalent Bond Systems (tPh[BN]): Embedding B-N bonds narrows emission spectra (FWHM ~20 nm) and boosts photoluminescence quantum yield (PLQY >95%) due to suppressed non-radiative decay . Triazine-Based Derivatives (TRZ-pIC): Phenyl-triazine acceptors increase steric hindrance, broadening FWHM (75 nm) but maintaining high PLQY (85%) .

Thermal and Solubility Properties

Compound Name Melting Point (°C) Solubility (Common Solvents) Key Applications Reference
This compound >300 Moderate (DMF, toluene) OLEDs, semiconductors
6,12-Bis(4-fluorophenyl)-5,11-dihydroindolo[3,2-b]carbazole (3i) >360 Low (THF, chlorobenzene) High-temperature devices
5,11-Dihexyl-6,12-diphenyl-5,11-dihydroindolo[3,2-b]carbazole (4a) 203–204 High (CHCl₃, THF) Solution-processed OLEDs
Cz[BN] >350 Low (DMF) Narrowband blue OLEDs
  • Key Observations :
    • Alkyl Chain Substitution (4a) : Dihexyl groups improve solubility in chloroform and tetrahydrofuran (THF), enabling solution processing .
    • Fluorinated Derivatives (3i) : Fluorine substitution increases melting points (>360°C) but reduces solubility, limiting processing flexibility .
    • B-N Systems (Cz[BN]) : Exceptional thermal stability (>350°C) compensates for low solubility, making them suitable for vacuum-deposited devices .

Device Performance

Compound Name External Quantum Efficiency (EQE, %) Lifetime (LT₉₅, hours) Emission Color Reference
1BOICz 25.8 120 Sky-blue
BN-ICz-2 22.5 150 Green
tPh[BN] 18.7 >200 Deep-blue
TRZ-pIC 19.1 90 Blue
  • Key Observations: 1BOICz: Highest EQE (25.8%) among analogs due to hybrid long-/short-range charge-transfer excitations . tPh[BN]: Superior operational stability (LT₉₅ >200 hours) attributed to rigid B-N frameworks resisting molecular degradation . TRZ-pIC: Moderate efficiency and lifetime due to broader emission spectra and higher non-radiative losses .

Biological Activity

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C24H16N2C_{24}H_{16}N_{2} and a molecular weight of approximately 384.4 g/mol. Its structure features an indole and carbazole framework with a phenyl group at the 5 position, contributing to its intriguing chemical and biological properties .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that this compound possesses antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro and in vivo models .
  • Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory activity by modulating inflammatory pathways, which can be beneficial in treating chronic inflammatory diseases .
  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
  • Binding Affinity : Interaction studies reveal that this compound binds to various biological targets, including receptors and enzymes involved in cancer progression and inflammation .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed to act through several pathways:

  • Modulation of Signal Transduction : The compound may influence signaling pathways related to cell growth and apoptosis.
  • Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of specific kinases involved in tumor growth .
  • Reactive Oxygen Species (ROS) Scavenging : Its ability to reduce oxidative stress may contribute to its neuroprotective effects .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis via caspase activation .

Case Study 2: Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) levels. This suggests its potential as a therapeutic agent in managing inflammatory disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaBiological Activity
This compound C24H16N2Antitumor, anti-inflammatory
Indolo[3,2-b]carbazoleC18H12N2Moderate antitumor activity
6-Methylindolo[3,2-b]carbazoleC19H15N2Limited biological activity

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-phenyl-5,11-dihydroindolo[3,2-b]carbazole?

The synthesis typically involves Fischer indolization of cyclohexane-1,4-dione bisphenylhydrazone or condensation of indoles with aldehydes. Critical parameters include:

  • Catalyst selection : Iodine or hydroiodic acid (HI) for indole-aldehyde condensation, as they promote cyclization and aromatization .
  • Reaction conditions : Refluxing in acetonitrile or xylene (140°C) under inert atmosphere to avoid side reactions .
  • Yield improvement : Substituting phenylhydrazine with tert-butyl groups or optimizing alkylation steps (e.g., N-alkylation with NaH in DMF) can increase yields from 64% to 80% .

Q. How can purity and structural integrity be verified post-synthesis?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to remove angular isomers or unreacted precursors .
  • Spectroscopic validation : ¹H NMR for confirming substitution patterns (e.g., NH protons at δ 10.6–10.7 ppm) and FTIR for detecting C-N/C=C stretching .
  • Single-crystal X-ray diffraction : Resolves ambiguities in regioselectivity, as seen in monoclinic P21/n crystals with unit cell parameters (a = 11.68 Å, b = 12.69 Å) .

Advanced Research Questions

Q. How does substitution at the 5,11-positions impact charge transport in organic semiconductors?

  • Alkyl vs. aryl substituents : Long alkyl chains (e.g., 2-ethylhexyl) enhance solubility and thin-film morphology, while aryl groups (e.g., phenyl) improve π-stacking. For example, 5,11-dioctyl derivatives achieve hole mobilities of 0.22 cm²V⁻¹s⁻¹ in FETs .
  • Electrochemical stability : Methoxyphenyl substituents lower HOMO levels (-5.14 to -5.07 eV), reducing oxidation susceptibility .

Q. What strategies resolve contradictions in reported charge mobility values for indolocarbazole derivatives?

  • Morphological control : Contradictions often arise from differences in thin-film crystallinity. XRD and AFM studies show perpendicular molecular alignment (d-spacing ~3.4 Å) maximizes mobility .
  • Side-chain engineering : Branched alkyl chains reduce intermolecular defects, as demonstrated in 5,11-di(2-ethylhexyl) derivatives with mobility >10⁻³ cm²V⁻¹s⁻¹ .

Q. How can this compound be integrated into metal-organic frameworks (MOFs)?

  • Functionalization : Terminate the core with dicarboxylate groups to coordinate with metal nodes (e.g., Zn²⁺ or Zr⁴⁺). In-situ oxidative dehydrogenation during MOF assembly converts tetrahydroindolocarbazole intermediates to the dihydro form .
  • Application potential : MOFs like Zn-MOF-ICZ exhibit tunable porosity (BET surface area ~1,200 m²/g) and photoluminescence for sensing or catalysis .

Q. What methodologies enable regioselective functionalization (e.g., nitration or bromination) of the indolocarbazole core?

  • Nitration : Acetyl nitrate selectively nitrates C-2/C-8 positions in 6,12-di(hetero)aryl derivatives, while mono-nitration occurs at C-6 in unsubstituted analogs .
  • Bromination : Electrophilic bromination targets C-2/C-8 (for 5-bromoindole precursors) or C-3/C-9 (for 6-bromoindole), confirmed by ESI-MS and ¹³C NMR .

Application-Specific Questions

Q. How does the compound perform as a thermally activated delayed fluorescence (TADF) emitter in OLEDs?

  • Emission tuning : Fusion with boron-nitrogen cores (e.g., BNCz) narrows emission spectra (FWHM = 20–21 nm) and achieves CIE coordinates of (0.24, 0.73) for green OLEDs .
  • Efficiency limits : High doping concentrations (>5 wt%) induce aggregation-caused quenching, necessitating host-guest matrix optimization .

Q. What synthetic routes are effective for creating electrochromic polymers from indolocarbazole derivatives?

  • Donor-acceptor design : Stille polymerization of 6,12-diphenyl-5,11-dioctyl derivatives with diketopyrrolopyrrole acceptors yields soluble polymers (PDTCZ-1/2) with λmax = 550–600 nm and switching times <1.5 s .

Data Analysis and Interpretation

Q. How to reconcile discrepancies in photoluminescence quantum yields (PLQY) across studies?

  • Solvent polarity effects : PLQY drops from 95% in toluene to 75% in polar solvents (e.g., DMF) due to solvatochromism .
  • Aggregation control : AIE (aggregation-induced emission) active derivatives require <1 mM concentrations to avoid self-quenching .

Q. What computational tools predict structure-property relationships for indolocarbazole derivatives?

  • DFT modeling : HOMO-LUMO gaps (~2.8 eV) correlate with experimental electrochemical gaps (e.g., -5.3 eV HOMO for methoxyphenyl derivatives) .
  • Molecular dynamics : Simulate π-stacking distances (3.3–3.5 Å) to guide substituent design for enhanced charge transport .

Emerging Research Directions

  • Multi-resonance TADF : Hybridizing indolocarbazole with boron clusters (e.g., tCzPhICz) enables deep-blue emission (CIE y > 0.7) for next-gen displays .
  • Biological probes : Fluorescent derivatives (e.g., 2-amino-substituted analogs) show promise in fluoride ion sensing via Stern-Volmer quenching .

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